molecular formula C16H20FNO3S B2358240 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705395-92-1

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2358240
M. Wt: 325.4
InChI Key: RTBIWFKAGKSWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20FNO3S and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemistry and Crystal Structures

The photochemistry and crystal structures of compounds structurally related to 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone have been explored. These studies provide insights into the molecular conformations and reactivity under photochemical conditions, which are critical for understanding the compound's applications in scientific research (Fu, Scheffer, Trotter, & Yang, 1998).

Synthesis of Brain Imaging Agents

Research includes the synthesis of potential metabolites for brain imaging agents. This is significant as it opens pathways for developing diagnostic tools for neurological conditions (Andersen, Wang, Thompson, & Neumeyer, 1997).

Chemical Structure Analysis

Detailed analysis of the chemical structure and conformations of compounds similar to 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been conducted. This research contributes to a deeper understanding of the molecular framework and potential reactivity patterns (Yang, Zhu, Niu, Chen, & Lu, 2008).

Asymmetric Epoxidation

The compound's derivatives have been used as catalysts for asymmetric epoxidation of alkenes. This application is significant in organic synthesis and the development of chiral molecules (Klein & Roberts, 2002).

Synthesis of PI3 Kinase Inhibitor Metabolite

The synthesis of active metabolites of potent PI3 kinase inhibitors has been researched. This is particularly relevant in the field of medicinal chemistry and drug development (Chen et al., 2010).

Atom-Transfer Radical Cyclizations

Its derivatives have been utilized in atom-transfer radical cyclizations. This method is essential for creating complex molecular structures in organic chemistry (Flynn, Zabrowski, & Nosal, 1992).

Radiosynthesis of Dopamine Reuptake Inhibitors

The compound has been employed in the radiosynthesis of dopamine reuptake inhibitors. This is crucial for developing diagnostic and therapeutic agents for neurological diseases (Riss, Hoehnemann, Piel, & Roesch, 2013).

Synthesis of Tropane Alkaloids

The compound's framework is useful in synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, leading to the potential creation of natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S/c1-22(20,21)15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBIWFKAGKSWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

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